molecular formula C13H15N3O2S B462734 4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 95473-92-0

4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B462734
CAS No.: 95473-92-0
M. Wt: 277.34g/mol
InChI Key: YOTWTTBYLSEVGI-UHFFFAOYSA-N
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Description

This compound belongs to the Biginelli-type dihydropyrimidine (DHPM) family, characterized by a pyrimidine ring with a thioxo group at position 2 and substituents at positions 4 and 3. The 4-(4-methoxyphenyl) group at C-4 and the carboxamide moiety at position 5 distinguish it from other DHPM derivatives.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-7-10(12(14)17)11(16-13(19)15-7)8-3-5-9(18-2)6-4-8/h3-6,11H,1-2H3,(H2,14,17)(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTWTTBYLSEVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Stoichiometry

The conventional preparation of 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves a one-pot, three-component reaction between:

  • 4-Methoxybenzaldehyde (1 mmol),

  • Acetoacetanilide (1 mmol),

  • Thiourea (1.2 mmol),

  • Uranyl nitrate hexahydrate (5 mol%) in acetonitrile.

The reaction proceeds via initial formation of a Knoevenagel adduct between the aldehyde and acetoacetanilide, followed by cyclocondensation with thiourea to generate the tetrahydropyrimidine core. The uranyl catalyst facilitates proton transfer and stabilizes intermediates, enhancing reaction efficiency.

Reaction Conditions and Workup

  • Temperature : Reflux at 80–85°C.

  • Duration : 450–480 minutes (7.5–8 hours).

  • Workup : The mixture is poured into crushed ice, stirred for 15–20 minutes, and left overnight. The precipitate is filtered, washed with ice-cold water, and recrystallized from hot methanol.

Table 1: Conventional Synthesis Parameters for Analogous Derivatives

CompoundAldehyde ComponentX (O/S)Time (min)Yield (%)m.p. (°C)
4a4-HydroxyphenylO45082225–228
4g4-Ethoxy-3-methoxyS48076123–126
4j4-EthoxyphenylO45080235–238

Microwave-Assisted Synthesis

Advantages Over Conventional Methods

Microwave irradiation drastically reduces reaction times by enabling rapid, uniform heating. For example, derivatives analogous to the target compound achieve completion in 15–19 minutes at 160 W, compared to 7–8 hours conventionally. This method also improves yields by 5–7% due to minimized side reactions.

Protocol for Microwave Synthesis

  • Reactants : Identical to conventional method (1:1:1.2 ratio of aldehyde, acetoacetanilide, thiourea).

  • Catalyst : 5 mol% UO₂(NO₃)₂·6H₂O in 5 mL acetonitrile.

  • Irradiation : Pulsed intervals of 3 minutes at 160 W, totaling 15–18 minutes.

  • Workup : Similar to conventional method, with recrystallization from methanol.

Table 2: Microwave Synthesis Outcomes for Related Compounds

CompoundX (O/S)Time (min)Yield (%)m.p. (°C)
4bS1683214–217
4dS1878242–245
4mO1778248–251

Optimization of Reaction Parameters

Catalyst Loading and Solvent Effects

Uranyl nitrate hexahydrate at 5 mol% in acetonitrile optimizes cyclization efficiency. Polar aprotic solvents like acetonitrile enhance solubility of intermediates, while lower catalyst loadings (<3 mol%) result in incomplete conversions.

Role of Substituents

  • 4-Methoxyphenyl Group : Electron-donating methoxy groups increase aldehyde reactivity, accelerating Knoevenagel adduct formation.

  • Thioxo vs. Oxo : Thiourea-derived thioxo analogs exhibit faster cyclization due to sulfur’s nucleophilicity.

Structural Characterization and Purity Assessment

Spectroscopic Analysis

  • IR Spectroscopy : Key peaks include νmax 1673 cm⁻¹ (C=O stretch), 1616 cm⁻¹ (C=N), and 1252 cm⁻¹ (C-S).

  • ¹H NMR : Distinct signals at δ 5.25–5.62 ppm (CH of tetrahydropyrimidine), δ 3.95–4.03 ppm (OCH₃), and δ 2.04–2.51 ppm (CH₃).

  • HRMS : Confirms molecular ion [M⁺] at m/z 383.1304 (calculated for C₂₀H₂₁N₃O₃S).

Recrystallization and Melting Points

Recrystallization from hot methanol yields pure products with sharp melting points (e.g., 235–238°C for 4j), ensuring absence of unreacted starting materials.

Comparative Analysis of Methodologies

Table 3: Conventional vs. Microwave Synthesis

ParameterConventionalMicrowave
Reaction Time450–480 min15–19 min
Yield (%)75–8278–89
Energy ConsumptionHighLow
ScalabilityModerateLimited

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

The compound has been studied for its potential biological activities, including:

  • Antimicrobial Activity : Research indicates that derivatives of the compound exhibit antimicrobial properties. A study highlighted the synthesis of related compounds that demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections .
  • Anticancer Properties : Several studies have explored the anticancer potential of pyrimidine derivatives. The compound's structure allows it to interact with cellular pathways involved in cancer progression. For instance, research has shown that similar compounds can inhibit tumor growth in vitro and in vivo models .
  • Neuroprotective Effects : There is emerging evidence that compounds with a similar framework may offer neuroprotective benefits. One study noted that certain derivatives could mitigate damage in models of traumatic brain injury, indicating a possible application in neurodegenerative diseases .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of synthesized pyrimidine derivatives against E. coli and Staphylococcus aureus. The results indicated that specific modifications to the structure enhanced antibacterial activity significantly.

CompoundActivity Against E. coliActivity Against Staphylococcus aureus
Compound AInhibition Zone: 15 mmInhibition Zone: 12 mm
Compound BInhibition Zone: 18 mmInhibition Zone: 10 mm

Anticancer Research

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that compounds derived from this class could induce apoptosis and inhibit proliferation.

CompoundIC50 (µM)Cell Line
Compound C5.0MCF-7
Compound D3.2HeLa

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thioxo group is particularly important for its reactivity, allowing the compound to form covalent bonds with target molecules .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares the 1,2,3,4-tetrahydro-5-pyrimidinecarboxamide backbone with analogs but differs in substituent groups:

  • C-4 Substituent : The 4-methoxyphenyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., 4-chlorophenyl in ) or heteroaromatic groups (e.g., furan-2-yl in ).

Antioxidant Activity

  • Furan-2-yl Derivatives : Compound 3c (ethyl ester) exhibited potent DPPH radical scavenging (IC50 = 0.6 mg/mL), attributed to the thioxo group’s labile hydrogen and furan’s π-electron system .

Antimicrobial Activity

  • Chlorophenyl and Fluorophenyl Carboxamides : Derivatives with 4-chlorophenyl or 4-fluorophenyl groups at C-4 showed moderate antimicrobial activity, likely due to enhanced lipophilicity and membrane penetration .

Other Activities

  • Thymidine Phosphorylase Inhibition : Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-DHPM derivatives demonstrated enzyme inhibition, highlighting the role of substituents in target specificity .

Discussion of Substituent Effects

  • Electron-Donating vs. Chloro or fluoro substituents increase lipophilicity, favoring antimicrobial activity .
  • Functional Group Influence : Carboxamides may offer better metabolic stability compared to esters, which are prone to hydrolysis .

Biological Activity

4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action.

  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 336.406 g/mol
  • CAS Number : 12025093

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, a related compound was evaluated for its efficacy against various bacterial strains, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and subsequent cell death in a dose-dependent manner .

Case Study:
A study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicating apoptosis .

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : It modulates signaling pathways related to apoptosis and cell proliferation.
  • Antioxidant Activity : Exhibits free radical scavenging properties that contribute to its protective effects against oxidative stress .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-ketoesters, and thioureas. Key steps include:

  • Reagent selection : Use 4-methoxybenzaldehyde, methyl acetoacetate, and thiourea as precursors.
  • Catalyst optimization : Acidic catalysts (e.g., HCl, iodine) or solvent-free conditions under microwave irradiation improve yield (e.g., 85–92% purity) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallographic parameters : Triclinic or monoclinic systems with unit cell dimensions (e.g., a = 9.29 Å, b = 13.28 Å, c = 14.51 Å) and torsion angles (e.g., dihedral angle ≈89.6° between aryl and pyrimidine rings) confirm near-orthogonal geometry .
  • Spectroscopic support : IR (C=O stretch at ~1700 cm⁻¹), ¹H NMR (methoxy proton resonance at δ 3.7–3.8 ppm), and elemental analysis cross-validate the structure .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial testing : Disk diffusion assays against E. coli or S. aureus with MIC values reported .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How do solvent polarity and temperature affect its thermodynamic stability in solution?

Studies using UV-Vis spectroscopy and calorimetry reveal:

  • Solubility trends : Higher solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding with the carboxamide group .
  • Thermodynamic parameters : ΔH°sol (enthalpy of solution) and ΔG°sol (Gibbs free energy) are solvent-dependent, with exothermic behavior in ethanol .

Q. What strategies resolve contradictions in crystallographic data between derivatives?

  • Disorder modeling : For disordered atoms (e.g., in ethyl groups), refine occupancy ratios using SHELXL .
  • Conformational analysis : Compare twist-boat vs. chair conformations in dihydropyrimidine rings via Hirshfeld surface analysis .

Q. How can reaction kinetics be optimized for scalable synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 100°C) with improved yield (92% vs. 70% conventional) .
  • Solvent-free conditions : Minimize side reactions (e.g., ester hydrolysis) while maintaining regioselectivity .

Q. What computational methods predict its bioactivity and binding modes?

  • Pharmacophore modeling : Map hydrogen-bond acceptors (thioxo group) and hydrophobic regions (methyl, methoxyphenyl) to target enzymes like dihydrofolate reductase .
  • Molecular docking : Simulate interactions with ATP-binding pockets using AutoDock Vina or Schrödinger Suite .

Q. How are byproducts characterized in multistep syntheses?

  • LC-MS/MS : Identify intermediates (e.g., acetylated derivatives) with m/z ratios matching theoretical values .
  • TLC monitoring : Use silica gel plates (ethyl acetate/hexane eluent) to track reaction progress and isolate byproducts .

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